

A Comprehensive Technical Guide to 3-(4-Bromophenyl)-9-phenyl-9H-carbazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(4-Bromophenyl)-9-phenyl-9H-carbazole

Cat. No.: B1532502

[Get Quote](#)

CAS Number: 1028647-93-9[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

This technical guide provides an in-depth overview of **3-(4-Bromophenyl)-9-phenyl-9H-carbazole**, a heterocyclic organic compound of interest to researchers and professionals in drug development and materials science. This document outlines its physicochemical properties, experimental synthesis protocols, and potential biological relevance based on the activities of related carbazole derivatives.

Physicochemical Properties

The quantitative physicochemical properties of **3-(4-Bromophenyl)-9-phenyl-9H-carbazole** are summarized in the table below. These properties are essential for understanding the compound's behavior in various experimental and application settings.

Property	Value	Source(s)
Molecular Formula	C ₂₄ H ₁₆ BrN	[1] [2] [3]
Molecular Weight	398.29 g/mol	[1] [2] [3]
Appearance	White solid or powder	[1] [5]
Melting Point	136.0 to 140.0 °C	[1] [3] [5]
Boiling Point	560.5 ± 32.0 °C at 760 mmHg	[1] [3] [5]
Density	1.3 ± 0.1 g/cm ³	[1] [3] [5]
Flash Point	292.8 ± 25.1 °C	[1] [5]
Purity	>99% (typical)	[1]
Solubility	Soluble in organic solvents like toluene and dichloromethane	[6] [7]

Experimental Protocols: Synthesis

The synthesis of **3-(4-Bromophenyl)-9-phenyl-9H-carbazole** and its precursors can be achieved through several methods. Below are detailed protocols adapted from the scientific literature for related carbazole derivatives, which can be applied to the synthesis of the target compound.

Protocol 1: Synthesis of 9-(4-Bromophenyl)-9H-carbazole (Ullmann Condensation)

This protocol describes the N-arylation of carbazole with a bromophenyl group.

- Materials:
 - Carbazole (1.0 eq)
 - 1,4-Dibromobenzene (1.2 eq)
 - Copper(I) iodide (CuI) or Copper sulfate pentahydrate (CuSO₄·5H₂O) (catalytic amount, e.g., 0.05 eq)

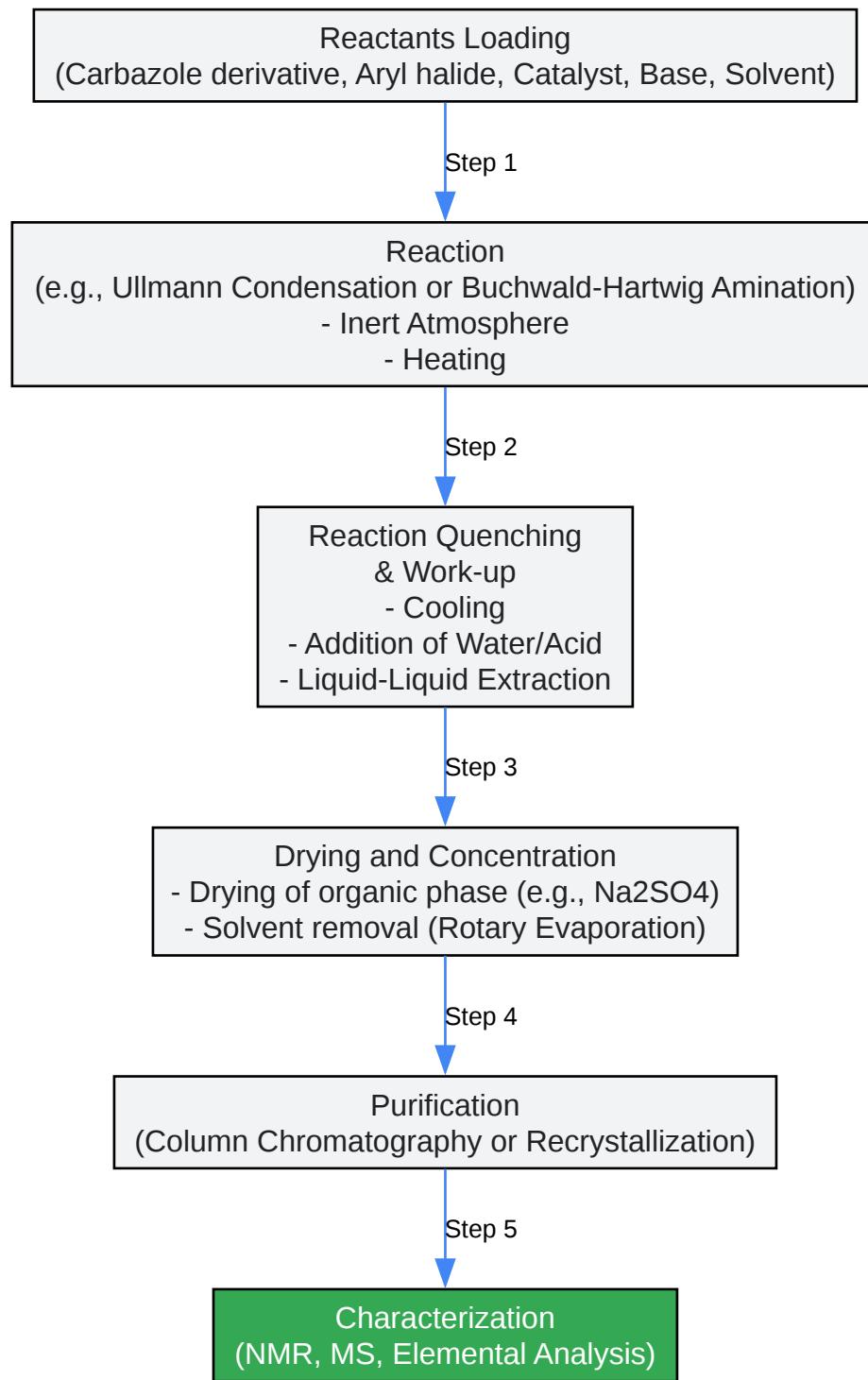
- Potassium carbonate (K_2CO_3) (1.0 eq)
- 18-Crown-6 (optional, catalytic amount)
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) or Toluene as solvent
- Procedure:
 - To a reaction vessel, add carbazole, 1,4-dibromobenzene, potassium carbonate, and the copper catalyst.
 - Add the solvent (e.g., DMPU or toluene).
 - If using a sealed ampoule, heat the mixture to a high temperature (e.g., 170-250 °C) for an extended period (11-68 hours) under a nitrogen atmosphere.[7][8]
 - After cooling, quench the reaction mixture with an acidic solution (e.g., 1 N HCl) or partition between toluene and water.[7][8]
 - Extract the aqueous phase with an organic solvent like toluene or dichloromethane.[7]
 - Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate ($MgSO_4$).[7][9]
 - Concentrate the organic phase under reduced pressure to obtain the crude product.
 - Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane or a mixture of light petroleum and dichloromethane) to yield 9-(4-bromophenyl)-9H-carbazole.[7][8]

Protocol 2: Bromination of 9-Phenyl-9H-carbazole

This protocol describes the bromination of the carbazole core.

- Materials:

- 9-Phenyl-9H-carbazole (1.0 eq)
- N-Bromosuccinimide (NBS) (1.1 eq)

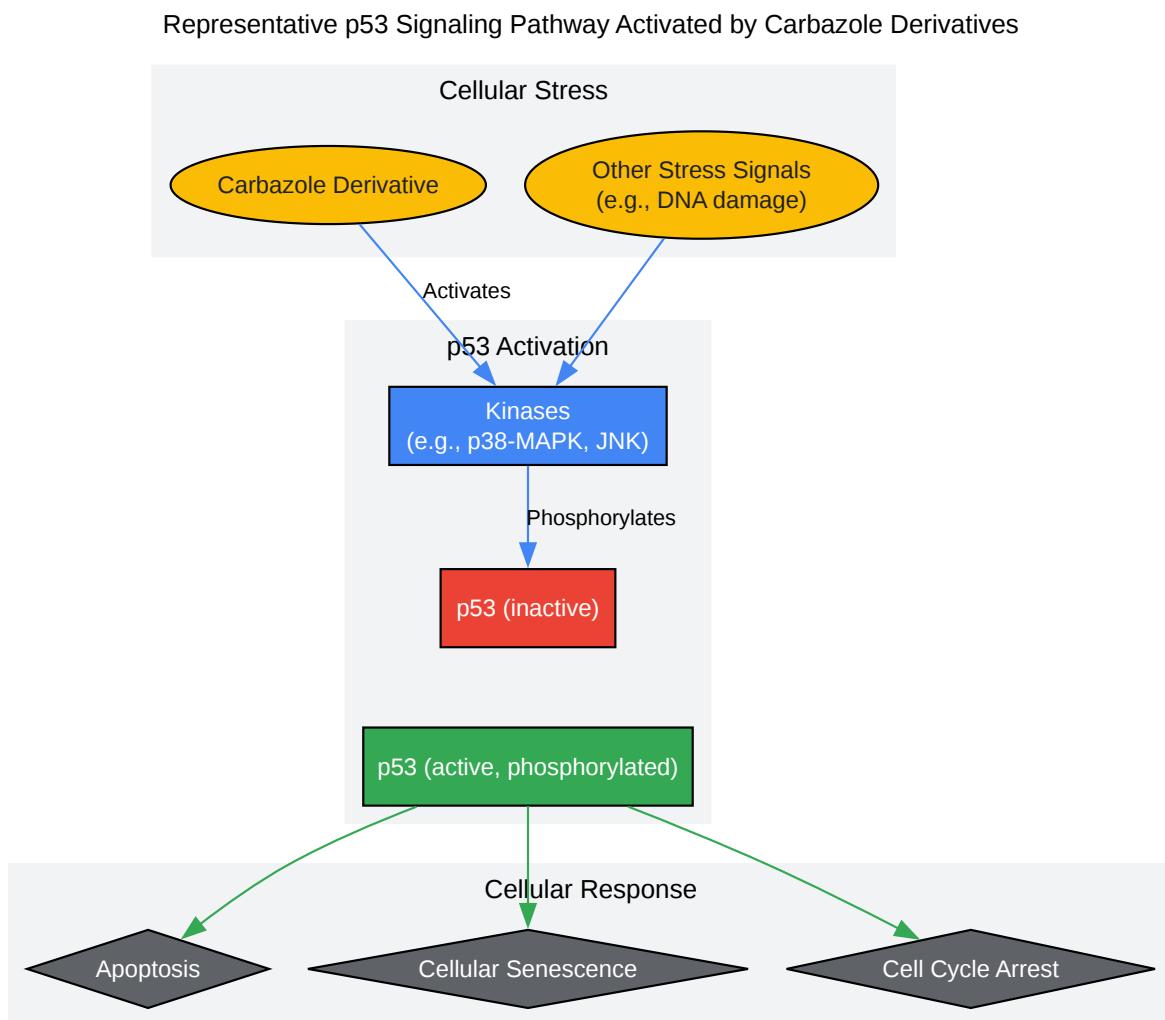

- Dichloromethane (DCM) as solvent
- Procedure:
 - Dissolve 9-phenyl-9H-carbazole in dichloromethane in a reaction flask, protecting it from light.
 - Add N-Bromosuccinimide (NBS) to the solution.
 - Stir the reaction mixture at room temperature for approximately 12 hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, add water to the mixture to precipitate the product.
 - Filter the precipitate and wash it with water.
 - Dry the solid and purify by recrystallization from a suitable solvent like petroleum ether to obtain 3-bromo-9-phenyl-9H-carbazole.[6]

Visualizations: Workflow and Potential Signaling Pathway

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of carbazole derivatives, based on the experimental protocols described above.

General Synthesis and Purification Workflow



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and purification of carbazole compounds.

Potential Signaling Pathway: p53 Activation by Carbazole Derivatives

While no specific signaling pathway for **3-(4-Bromophenyl)-9-phenyl-9H-carbazole** has been documented, other carbazole derivatives have been shown to exert anti-tumor effects by activating the p53 signaling pathway.^[10] The diagram below illustrates a simplified representation of this pathway.

[Click to download full resolution via product page](#)

Caption: A simplified diagram of the p53 pathway, which can be activated by certain carbazole compounds.

Applications and Relevance in Drug Development

Carbazole derivatives are a significant class of compounds in medicinal chemistry and materials science. Their rigid, planar structure and electron-rich nature make them valuable scaffolds.

- Pharmaceutical Intermediates: **3-(4-Bromophenyl)-9-phenyl-9H-carbazole** serves as a key intermediate in the synthesis of more complex molecules. The bromo-substituent provides a reactive site for further functionalization through cross-coupling reactions, allowing for the construction of diverse molecular architectures.[1][11][12]
- Drug Discovery: The carbazole nucleus is present in various biologically active compounds. Derivatives have shown potential as anti-cancer, anti-inflammatory, and neuroprotective agents.[12][13][14] For instance, some carbazole compounds have demonstrated the ability to induce apoptosis in cancer cells, highlighting their potential in oncology research.[10][12]
- Organic Electronics: Due to their photophysical and electrochemical properties, carbazole derivatives are widely used in the development of organic light-emitting diodes (OLEDs), serving as host materials or charge-transporting layers.[11]

This technical guide provides a foundational understanding of **3-(4-Bromophenyl)-9-phenyl-9H-carbazole** for researchers and professionals. Further investigation into its specific biological activities and applications is warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]

- 2. 3-(4-Bromophenyl)-9-phenyl-9h-carbazole | CAS 1028647-93-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 3-(4-bromophenyl)-9-phenyl-9H-carbazole | CAS#:1028647-93-9 | ChemsrC [chemsrc.com]
- 4. CAS # 1028647-93-9, 3-(4-Bromophenyl)-9-phenyl-9H-carbazole - chemBlink [www.chemblink.com]
- 5. echemi.com [echemi.com]
- 6. 3-BroMo-9-(4-broMophenyl)carbazole synthesis - chemicalbook [chemicalbook.com]
- 7. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 10. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Activity of 4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one via Repression of MAPK/NF-κB Signaling Pathways in β-Amyloid-Induced Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-(4-Bromophenyl)-9-phenyl-9H-carbazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1532502#3-4-bromophenyl-9-phenyl-9h-carbazole-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com